molecular formula C17H16N2O3S B5228267 4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide

4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide

Cat. No.: B5228267
M. Wt: 328.4 g/mol
InChI Key: OLTXBZAJISCSAO-QBFSEMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide is a complex organic compound belonging to the class of benzenesulfonamides. This compound is characterized by the presence of a naphthalene ring system fused with a benzenesulfonamide moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide typically involves multi-step organic reactions. One common method involves the condensation of 1-oxo-3,4-dihydronaphthalene-2-carbaldehyde with 4-aminobenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that derivatives of this compound can inhibit certain enzymes, making them potential candidates for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase by binding to the active site, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide
  • 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide
  • 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Uniqueness

What sets 4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide apart from similar compounds is its unique naphthalene ring system, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c18-23(21,22)15-9-7-14(8-10-15)19-11-13-6-5-12-3-1-2-4-16(12)17(13)20/h1-4,7-11,19H,5-6H2,(H2,18,21,22)/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTXBZAJISCSAO-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CNC2=CC=C(C=C2)S(=O)(=O)N)C(=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C/NC2=CC=C(C=C2)S(=O)(=O)N)/C(=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.